molecular formula C3H7F2N B3045294 1,3-Difluoropropan-2-amine CAS No. 104468-16-8

1,3-Difluoropropan-2-amine

Cat. No.: B3045294
CAS No.: 104468-16-8
M. Wt: 95.09 g/mol
InChI Key: IYNBZJOPPCLQGM-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-amine: is an organic compound with the molecular formula C3H7F2N It is a fluorinated amine, which means it contains both fluorine and amine functional groups

Scientific Research Applications

1,3-Difluoropropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to drugs with fluorinated moieties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoropropan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-difluoropropane with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of 1,3-difluoropropan-2-nitropropane using a reducing agent such as lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow synthesis method. This method allows for better control over reaction conditions and yields higher purity products. The process typically includes the use of a fixed-bed reactor and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

    Oxidation: Products include fluorinated alcohols or ketones.

    Reduction: Products include simpler amines or hydrocarbons.

    Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.

Mechanism of Action

The mechanism of action of 1,3-difluoropropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with active sites in enzymes, affecting their activity. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

1,3-Difluoropropan-2-amine can be compared with other fluorinated amines such as:

    1,2-Difluoroethanamine: Similar in structure but with different reactivity due to the position of fluorine atoms.

    1,1,1-Trifluoropropan-2-amine: Contains an additional fluorine atom, leading to different chemical properties.

    2,2-Difluoropropan-1-amine: The position of fluorine atoms affects its reactivity and applications.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,3-difluoropropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-1-3(6)2-5/h3H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNBZJOPPCLQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544552
Record name 1,3-Difluoropropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-16-8
Record name 1,3-Difluoropropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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